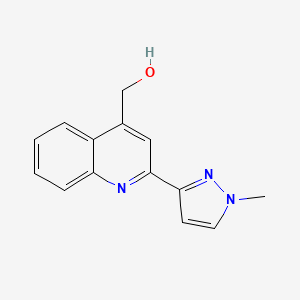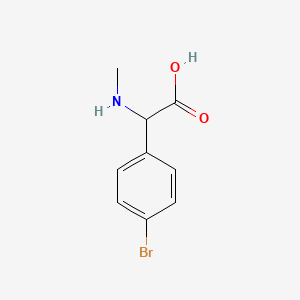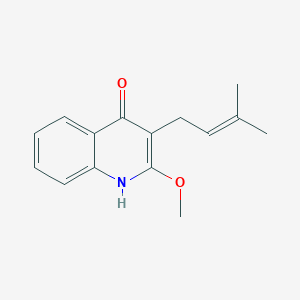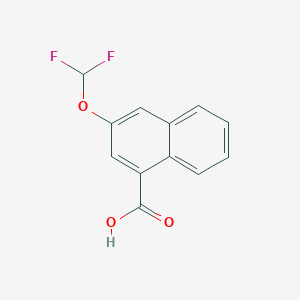
(2-(1-Methyl-1H-pyrazol-3-yl)quinolin-4-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-(1-Methyl-1H-pyrazol-3-yl)quinolin-4-yl)methanol is a heterocyclic compound that features both pyrazole and quinoline moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-(1-Methyl-1H-pyrazol-3-yl)quinolin-4-yl)methanol typically involves the condensation of a quinoline derivative with a pyrazole derivative. One common method involves the reaction of 4-chloroquinoline with 1-methyl-3-pyrazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(2-(1-Methyl-1H-pyrazol-3-yl)quinolin-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinoline ketone derivative.
Reduction: The quinoline ring can be reduced under hydrogenation conditions to form a tetrahydroquinoline derivative.
Substitution: The pyrazole ring can participate in electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon under hydrogen gas.
Substitution: Electrophiles such as nitric acid for nitration or bromine for halogenation.
Major Products
Oxidation: Quinoline ketone derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Nitrated or halogenated pyrazole derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2-(1-Methyl-1H-pyrazol-3-yl)quinolin-4-yl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .
Biology
In biological research, this compound is investigated for its potential as a pharmacophore. Its structure suggests it could interact with various biological targets, making it a candidate for drug development .
Medicine
In medicinal chemistry, this compound is studied for its potential therapeutic properties. It may exhibit activity against certain diseases, although specific applications are still under investigation .
Industry
In the industrial sector, this compound could be used in the development of new materials with unique properties, such as enhanced fluorescence or improved stability .
Mécanisme D'action
The mechanism of action of (2-(1-Methyl-1H-pyrazol-3-yl)quinolin-4-yl)methanol involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, while the pyrazole ring can form hydrogen bonds with proteins. These interactions can modulate biological pathways, leading to various effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
(2-(1-Methyl-1H-pyrazol-4-yl)quinolin-4-yl)methanol: Similar structure but with a different position of the pyrazole ring.
(2-(1-Methyl-1H-pyrazol-5-yl)quinolin-4-yl)methanol: Another positional isomer with potential differences in reactivity and biological activity.
Uniqueness
(2-(1-Methyl-1H-pyrazol-3-yl)quinolin-4-yl)methanol is unique due to the specific positioning of the pyrazole ring, which can influence its chemical reactivity and biological interactions. This positional specificity can lead to distinct properties and applications compared to its isomers .
Propriétés
Numéro CAS |
1354704-71-4 |
|---|---|
Formule moléculaire |
C14H13N3O |
Poids moléculaire |
239.27 g/mol |
Nom IUPAC |
[2-(1-methylpyrazol-3-yl)quinolin-4-yl]methanol |
InChI |
InChI=1S/C14H13N3O/c1-17-7-6-13(16-17)14-8-10(9-18)11-4-2-3-5-12(11)15-14/h2-8,18H,9H2,1H3 |
Clé InChI |
UPYWWZNVVXWAKJ-UHFFFAOYSA-N |
SMILES canonique |
CN1C=CC(=N1)C2=NC3=CC=CC=C3C(=C2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6,7,12,12b-Tetrahydroindolo[2,3-a]quinolizin-2(1H)-one](/img/structure/B11870924.png)







![1-(2-Ethyl-4,6-difluoropyrazolo[1,5-a]pyridin-3-yl)propan-1-one](/img/structure/B11870967.png)




